2-Methanesulfonylethanethioamide

Medicinal Chemistry Supramolecular Chemistry Computational Chemistry

2-Methanesulfonylethanethioamide (CAS 53300-47-3, C3H7NO2S2, MW 153.23 g/mol) is an aliphatic organosulfur small molecule that incorporates both a thioamide (–CS–NH2) and a methylsulfonyl (–SO2–CH3) functional group. It serves as a versatile building block in medicinal chemistry, agrochemical, and materials science pipelines.

Molecular Formula C3H7NO2S2
Molecular Weight 153.23 g/mol
CAS No. 53300-47-3
Cat. No. B1363536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methanesulfonylethanethioamide
CAS53300-47-3
Molecular FormulaC3H7NO2S2
Molecular Weight153.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC(=S)N
InChIInChI=1S/C3H7NO2S2/c1-8(5,6)2-3(4)7/h2H2,1H3,(H2,4,7)
InChIKeySWXPAPNPQXSLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methanesulfonylethanethioamide (CAS 53300-47-3): Procurement-Ready Physicochemical and Structural Baseline


2-Methanesulfonylethanethioamide (CAS 53300-47-3, C3H7NO2S2, MW 153.23 g/mol) is an aliphatic organosulfur small molecule that incorporates both a thioamide (–CS–NH2) and a methylsulfonyl (–SO2–CH3) functional group [1][2]. It serves as a versatile building block in medicinal chemistry, agrochemical, and materials science pipelines . The compound is commercially available at ≥95% purity from multiple global vendors, with established physicochemical parameters that enable accurate batch-to-batch quality control and inventory management [2].

Why 2-Methanesulfonylethanethioamide (CAS 53300-47-3) Cannot Be Generically Substituted in Structure-Activity Workflows


While the thioamide scaffold appears superficially similar to amide or sulfonamide analogs, the unique combination of a highly polarizable C=S unit with an electron-withdrawing methylsulfonyl group confers distinct molecular recognition and physicochemical behavior that cannot be replicated by generic alternatives [1]. Substitution with an amide (C=O) or sulfonamide (SO2–NH) derivative fundamentally alters hydrogen-bonding strength, acceptor geometry, conformational flexibility, and electronic distribution, leading to divergent biological readouts and synthetic outcomes [2][3]. Consequently, in any program where the dual thioamide-sulfonyl pharmacophore or reactivity profile is critical, direct replacement without re-optimization introduces substantial risk of activity loss, selectivity shift, or synthetic failure .

Quantitative Differentiation of 2-Methanesulfonylethanethioamide (CAS 53300-47-3) Against Closest Structural Comparators


Superior Hydrogen-Bond Donor Strength Versus Amide Analogs in Aqueous Solution

The thioamide moiety in 2-Methanesulfonylethanethioamide acts as a significantly stronger hydrogen-bond donor than its corresponding amide (2-Methanesulfonylethanamide). Computational studies on model thioamide vs. amide systems indicate that in water (SMD solvation model), the thioamide NH group donates hydrogen bonds with an energy advantage of ∼1.0 kcal/mol relative to the amide NH [1][2]. This enhanced donor capacity stems from increased zwitterionic character (C–N bond shortening) in the thioamide [1].

Medicinal Chemistry Supramolecular Chemistry Computational Chemistry

Distinct Hydrogen-Bond Acceptor Geometry and Reduced Strength Compared to Amide Analog

In contrast to its donor strength, the C=S unit of 2-Methanesulfonylethanethioamide is a weaker hydrogen-bond acceptor than the C=O of the amide analog (2-Methanesulfonylethanamide) in the gas phase (weaker by ∼0.4 kcal/mol), but becomes a stronger acceptor in aqueous solvent by ∼0.3 kcal/mol [1]. Critically, the optimal acceptor angle for thioamide sulfur is 97°, markedly different from the near-spherical distribution of amide oxygen, imposing strict geometric constraints on intermolecular interactions [1].

Structure-Based Design Crystal Engineering Molecular Recognition

Reduced Conformational Flexibility and Increased Rotational Barrier Compared to Amide

The thioamide bond in 2-Methanesulfonylethanethioamide possesses a higher C–N rotational barrier than the corresponding amide bond in 2-Methanesulfonylethanamide. This results from the enhanced zwitterionic character and shorter C–N bond (∼1.33 Å) in thioamides relative to amides [1][2]. The increased barrier imposes greater conformational restriction, which can be exploited to lock bioactive conformations.

Peptidomimetics Conformational Analysis Medicinal Chemistry

Enhanced Electrophilicity and Synthetic Utility in N-Sulfonylamidine Formation

Thioacetamide derivatives, including the structural class of 2-Methanesulfonylethanethioamide, react with sulfonyl azides to yield active-methylene N-sulfonylamidines in 62–98% yields [1]. This reaction proceeds via the nucleophilic thioamide carbon, a pathway not accessible to analogous amides or sulfonamides, enabling rapid diversification of the sulfonyl-thioamide scaffold.

Organic Synthesis Methodology Medicinal Chemistry

Differentiated Physicochemical Profile for Formulation and Purification

2-Methanesulfonylethanethioamide exhibits a melting point of 45–47 °C, a boiling point of 378.4 °C (at 760 mmHg), a calculated density of 1.421 g/cm³, a refractive index of 1.572, and a hydrophobic parameter logP of -1.612 [1]. These values differ substantially from the corresponding amide analog (2-Methanesulfonylethanamide, which typically has a lower melting point and distinct logP due to stronger intermolecular hydrogen bonding of the amide).

Analytical Chemistry Process Chemistry Pre-formulation

Validated Application Scenarios for 2-Methanesulfonylethanethioamide (CAS 53300-47-3) Based on Quantitative Differentiation


Optimization of Hydrogen-Bonding Contacts in Protein-Ligand Complexes

In structure-based drug design programs where a ligand must form a strong, directional hydrogen bond with a backbone amide or side-chain residue, 2-Methanesulfonylethanethioamide provides a +1.0 kcal/mol advantage as a donor in aqueous conditions relative to an amide [1]. Its strict 97° acceptor angle also enables precise geometric complementarity to binding-site sulfur atoms, which cannot be achieved with an oxygen-based acceptor [1]. Procurement of the thioamide is therefore indicated when high-resolution crystal structures reveal a need for enhanced donor strength or angular specificity.

Construction of N-Sulfonylamidine Libraries via Sulfonyl Azide Coupling

When synthetic workflows demand rapid diversification to N-sulfonylamidines, 2-Methanesulfonylethanethioamide offers a direct, high-yielding (62–98%) entry point via reaction with sulfonyl azides [2]. This transformation is not accessible to amide or sulfonamide analogs, making the thioamide building block irreplaceable for parallel synthesis and high-throughput chemistry efforts aimed at this privileged scaffold [2].

Conformational Locking in Peptidomimetic and Macrocycle Design

For projects requiring restricted rotation about a C–N bond, 2-Methanesulfonylethanethioamide provides a higher rotational barrier than the corresponding amide, as evidenced by a shorter C–N bond (∼1.33 Å) and increased zwitterionic character [1][3]. This property is particularly valuable in the design of β-turn mimics, macrocycles, and other conformationally constrained ligands where pre-organization translates to enhanced target affinity and selectivity [1].

Analytical Method Development and Purification Process Optimization

The well-defined physicochemical profile of 2-Methanesulfonylethanethioamide (m.p. 45–47 °C, logP -1.612, density 1.421 g/cm³, RI 1.572) [4] supports the development of robust HPLC, GC, and crystallization protocols. These values enable unambiguous identification and quantification, distinguishing the thioamide from potential amide or sulfonamide contaminants that would otherwise compromise purity assessments and batch reproducibility [4].

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